N-(pyridin-2-ylmethyl)hexan-1-amine

Lipophilicity Partition coefficient Solubility partitioning

N-(Pyridin-2-ylmethyl)hexan-1-amine (CAS 114366-04-0, molecular formula C₁₂H₂₀N₂, molecular weight 192.30 g/mol) is a secondary amine belonging to the 2‑pyridylmethylamine class. Its structure incorporates a pyridine nitrogen and a secondary amine nitrogen separated by a single methylene spacer, enabling it to function as a bidentate N,N′-donor ligand that forms a stable five-membered chelate ring upon metal coordination.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B13018024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)hexan-1-amine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCCCCNCC1=CC=CC=N1
InChIInChI=1S/C12H20N2/c1-2-3-4-6-9-13-11-12-8-5-7-10-14-12/h5,7-8,10,13H,2-4,6,9,11H2,1H3
InChIKeyQITSQALWCOCGRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-2-ylmethyl)hexan-1-amine: Structural Classification, Physicochemical Identity, and Role as a Bidentate N,N′-Donor Ligand


N-(Pyridin-2-ylmethyl)hexan-1-amine (CAS 114366-04-0, molecular formula C₁₂H₂₀N₂, molecular weight 192.30 g/mol) is a secondary amine belonging to the 2‑pyridylmethylamine class [1]. Its structure incorporates a pyridine nitrogen and a secondary amine nitrogen separated by a single methylene spacer, enabling it to function as a bidentate N,N′-donor ligand that forms a stable five-membered chelate ring upon metal coordination [2]. The N‑hexyl substituent imparts significant lipophilic character (calculated XLogP = 2.6) and conformational flexibility (7 rotatable bonds), distinguishing it from shorter-chain homologues in partitioning behaviour and steric profile [1].

Why In‑Class 2‑Pyridylmethylamines Cannot Be Interchanged with N-(Pyridin-2-ylmethyl)hexan-1-amine Without Altering Experimental Outcomes


The 2‑pyridylmethylamine scaffold is not a monolithic entity; the identity of the N‑alkyl substituent directly modulates lipophilicity, conformational dynamics, and metal‑complex geometry [1]. N‑(pyridin‑2‑ylmethyl)hexan‑1‑amine carries a linear six‑carbon chain (XLogP = 2.6, 7 rotatable bonds), whereas the ethyl analogue has a LogP of only 0.56 and significantly fewer degrees of conformational freedom [2]. Class‑level crystallographic evidence demonstrates that lengthening the N‑alkyl chain beyond a threshold (n ≥ 7) switches the preferred coordination topology from 1D coordination polymers to discrete Zn₂L₂ metallomacrocycles [3]. Furthermore, the 2‑pyridyl attachment is essential for bidentate chelation; the positional isomer N‑(pyridin‑4‑ylmethyl)hexan‑1‑amine cannot form the same five‑membered chelate ring [4]. These factors mean that substituting even a closely related analogue can alter solubility, metal‑binding mode, and catalytic or materials performance.

Quantitative Differentiation Evidence: N-(Pyridin-2-ylmethyl)hexan-1-amine vs. Closest-Analog Comparators


Lipophilicity (XLogP) Comparison: N-(Pyridin-2-ylmethyl)hexan-1-amine vs. N-(Pyridin-2-ylmethyl)ethanamine

N-(Pyridin-2-ylmethyl)hexan-1-amine exhibits a calculated XLogP of 2.6, as reported on chem960.com [1]. In contrast, the shorter-chain analog N-(pyridin-2-ylmethyl)ethanamine has an experimentally determined LogP of 0.56 . This represents a ~100‑fold difference in octanol/water partition coefficient, translating to substantially different solubility and partitioning behaviour in biphasic reaction systems or biological assays.

Lipophilicity Partition coefficient Solubility partitioning

Conformational Flexibility: Rotatable Bond Count vs. Short-Chain Homologues

N-(Pyridin-2-ylmethyl)hexan-1-amine contains 7 rotatable bonds, as computed and listed in its physicochemical profile [1]. The ethyl analog N-(pyridin-2-ylmethyl)ethanamine possesses only 3 rotatable bonds, while the unsubstituted 2‑pyridylmethanamine has just 2 [2]. The additional degrees of conformational freedom in the hexyl derivative enable the ligand to adopt a wider range of coordination geometries. In the context of metal complex formation, this flexibility can be either advantageous (allowing the ligand to accommodate diverse metal coordination spheres) or detrimental (entropic penalty upon binding), depending on the application.

Conformational flexibility Rotatable bonds Ligand preorganization

Positional Isomer Comparison: 2‑Pyridyl vs. 4‑Pyridyl Attachment Determines Bidentate Chelation Capability

The 2‑pyridyl attachment geometry of N-(pyridin-2-ylmethyl)hexan-1-amine places the pyridine nitrogen and the secondary amine nitrogen in a 1,4‑relationship, enabling formation of a five‑membered chelate ring upon metal binding [1]. In contrast, the positional isomer N-(pyridin-4-ylmethyl)hexan-1-amine (CAS 146016-25-3) has the pyridine nitrogen at the 4‑position, which precludes bidentate chelation because the two donor atoms cannot simultaneously coordinate the same metal centre without prohibitive ring strain [2]. X‑ray crystallographic studies on analogous systems confirm that 2‑pyridylmethyl‑N‑substituted imines coordinate in a bidentate κ²‑N,N′ mode forming five‑membered chelate rings, while 4‑pyridyl isomers are restricted to monodentate coordination through the amine nitrogen alone [1].

Regiochemistry Bidentate chelation Coordination chemistry

N‑Alkyl Chain Length Modulates Coordination Topology: Class‑Level Crystallographic Evidence

A systematic crystallographic study of ditopic ω‑di(2‑pyridylmethyl)amine carboxylate ligands with Znᴵᴵ and Cuᴵᴵ demonstrated that the N‑alkyl linker length dictates the solid‑state coordination architecture [1]. Ligands with short alkyl chains (n ≤ 5) consistently yielded 1D coordination polymers, whereas ligands with longer chains (n ≥ 7) formed discrete Zn₂L₂ metallomacrocycles [1]. The hexyl chain of N-(pyridin-2-ylmethyl)hexan-1-amine (n = 6) sits precisely at the transition point between these two topological regimes, suggesting that small perturbations in chain length around this threshold may switch the prevailing coordination motif.

Coordination topology Alkyl chain effect Metallomacrocycle vs. polymer

Purity Specification and Batch‑Level Quality Control Documentation: N-(Pyridin-2-ylmethyl)hexan-1-amine

N-(Pyridin-2-ylmethyl)hexan-1-amine is commercially available at a standard purity of 98% (CAS 114366-04-0), with batch‑specific QC documentation including NMR, HPLC, and GC analyses provided upon request . This level of analytical characterisation exceeds the typical 95% purity specification of the branched isomer 2‑ethyl‑N‑(pyridin‑2‑ylmethyl)hexan‑1‑amine (CAS 142937-33-5) and the 95% minimum purity of the 4‑pyridyl positional isomer (CAS 146016-25-3) , offering greater batch‑to‑batch reproducibility for sensitive applications.

Purity specification QC documentation Procurement quality

Predicted Physicochemical Profile: Hydrogen Bonding Capacity and Topological Polar Surface Area

N-(Pyridin-2-ylmethyl)hexan-1-amine possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 24.9 Ų [1]. The unsubstituted 2‑pyridylmethanamine (2‑picolylamine), by comparison, has 2 H‑bond donors and 2 acceptors (TPSA = 38.9 Ų) [2]. The loss of one H‑bond donor upon N‑alkylation, combined with the low TPSA, predicts significantly enhanced membrane permeability for the hexyl derivative—a property that is critical if the compound serves as a fragment or intermediate in medicinal chemistry programmes targeting intracellular or CNS targets.

Hydrogen bonding Polar surface area Drug‑likeness

Application Scenarios Where N-(Pyridin-2-ylmethyl)hexan-1-amine Confers a Demonstrable Advantage Over Available Alternatives


Homogeneous Catalysis Requiring Lipophilic Bidentate N,N′‑Ligands with Tunable Metal Complex Solubility

The XLogP of 2.6 places N-(pyridin-2-ylmethyl)hexan-1-amine in an optimal lipophilicity range for homogeneous catalysis in non‑polar or moderately polar organic solvents (e.g., toluene, chlorobenzene, hexane). Its metal complexes are expected to remain soluble in organic reaction media, while the corresponding complexes of shorter‑chain analogues such as N‑(pyridin‑2‑ylmethyl)ethanamine (LogP = 0.56) would preferentially partition into aqueous or highly polar phases. This makes the hexyl derivative the preferred ligand choice for olefin oligomerisation and polymerisation reactions conducted in hydrocarbon solvents, where pyridyl‑amine ligands are established catalyst components [1][2].

Medicinal Chemistry Fragment and Intermediate Design Targeting Intracellular or CNS Receptors

With a calculated XLogP of 2.6, TPSA of only 24.9 Ų, and a single H‑bond donor, N-(pyridin-2-ylmethyl)hexan-1-amine falls within the favourable property space for blood–brain barrier penetration and passive membrane permeability. Compared to the primary amine 2‑pyridylmethanamine (TPSA = 38.9 Ų, 2 H‑bond donors), the hexyl derivative shows a 36% reduction in polar surface area and one fewer H‑bond donor—both strongly correlated with enhanced CNS penetration. When used as a synthetic intermediate or fragment, the compound introduces a basic amine handle and a pyridyl pharmacophore while maintaining drug‑like physicochemical properties [1].

Coordination Polymer and Metallomacrocycle Synthesis Exploiting Alkyl Chain‑Length‑Dependent Topology Control

Crystallographic evidence demonstrates that N‑alkyl chain length in di(2‑pyridylmethyl)amine systems serves as a topological switch: short chains (n ≤ 5) favour 1D coordination polymers, while longer chains (n ≥ 7) favour discrete Zn₂L₂ metallomacrocycles [1]. The hexyl chain (n = 6) sits at this transition boundary, offering the unique possibility of accessing either structural regime through minor changes in crystallisation conditions, counterion selection, or metal identity. This property is not available with shorter‑chain ligands (which cannot form macrocycles) or longer‑chain ligands (which resist polymer formation), making N‑(pyridin‑2‑ylmethyl)hexan‑1‑amine a singularly versatile building block for crystal engineering studies.

Metal Chelation in Non‑Aqueous Environments for Sensing, Extraction, or Separation Science

The combination of bidentate N,N′‑chelation capability (via the 2‑pyridylmethyl motif forming a stable five‑membered chelate ring) and pronounced lipophilicity (XLogP = 2.6) makes N-(pyridin-2-ylmethyl)hexan-1-amine well‑suited for metal extraction or sensing in non‑aqueous or mixed‑phase systems. The 4‑pyridyl positional isomer cannot chelate bidentately, and the ethyl analogue is too hydrophilic to efficiently extract metal ions into organic phases. The hexyl derivative thus fills a specific niche where both robust metal binding and organic‑phase solubility are simultaneously required [2][3].

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